Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate
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Overview
Description
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a substituted ethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable amine and aldehyde or ketone. One common method is the Kabachnik–Fields reaction, where diethyl phosphite reacts with an amine and an aldehyde or ketone under mild conditions to form the desired phosphonate . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the phosphonate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Mechanism of Action
The mechanism of action of diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate, preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [1-amino-2-(4-chlorophenyl)ethyl]phosphonate
- Diethyl [1-amino-2-(4-nitrophenyl)ethyl]phosphonate
- Diethyl [1-amino-2-(4-hydroxyphenyl)ethyl]phosphonate
Uniqueness
Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar compounds .
Properties
CAS No. |
127780-65-8 |
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Molecular Formula |
C13H22NO4P |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H22NO4P/c1-4-17-19(15,18-5-2)13(14)10-11-6-8-12(16-3)9-7-11/h6-9,13H,4-5,10,14H2,1-3H3 |
InChI Key |
RGASCRBLLYUYQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC1=CC=C(C=C1)OC)N)OCC |
Origin of Product |
United States |
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